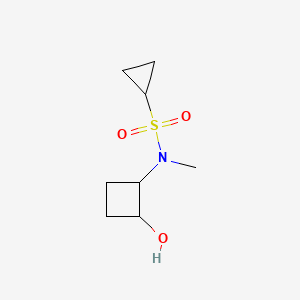![molecular formula C10H13ClN2O3S B2942596 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 379255-29-5](/img/structure/B2942596.png)
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a chemical compound with the CAS Number: 379255-29-5 . It has a molecular weight of 276.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-{3-[(dimethylamino)sulfonyl]phenyl}acetamide . The InChI code is 1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.74 . The compound is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Radiosynthesis for Metabolic Studies
2-Chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide, a chemical with potential applications in the field of agriculture as part of chloroacetanilide herbicides like acetochlor, and safeners like R-29148, is synthesized for studies on their metabolism and mode of action. High specific activity compounds are required to understand the metabolic pathways and potential environmental impacts of these substances (Latli & Casida, 1995).
Synthesis of Novel Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic compounds bearing the sulfamido moiety. These compounds have been evaluated for their antimicrobial activities, showcasing the compound's utility in developing new antibacterial and antifungal agents (Nunna et al., 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Research into the comparative metabolism of chloroacetamide herbicides, including derivatives similar to this compound, in human and rat liver microsomes reveals differences in how these compounds are processed by different species. This information is crucial for understanding the toxicological profiles and potential carcinogenicity of these chemicals (Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis and testing of related compounds, such as 2-(substituted phenoxy) acetamide derivatives, reveal potential anticancer, anti-inflammatory, and analgesic activities. These studies highlight the compound's role in developing new therapeutic agents (Rani et al., 2014).
Silylated Derivatives for Structural Studies
Synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, a process involving chemicals closely related to this compound, contributes to the understanding of molecular structure and reaction mechanisms (Nikonov et al., 2016).
Solid State Geometry of N-(Aryl)-2,2,2-trichloro-acetamides
Investigating the solid-state geometry of compounds like N-(aryl)-2,2,2-trichloro-acetamides, which share functional groups with this compound, provides insights into the effects of meta-substitution on molecular geometry and potential applications in material science (Gowda et al., 2007).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQSUXMCKHXSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

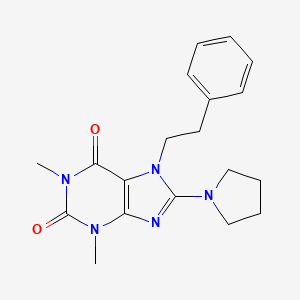
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
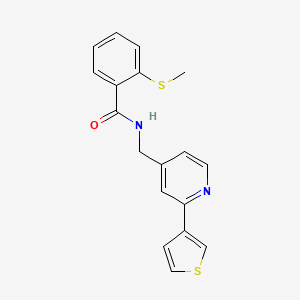


![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)


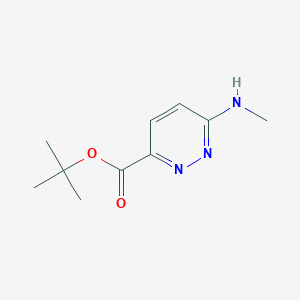
![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)
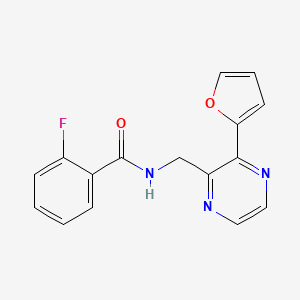
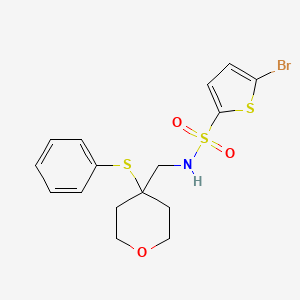
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
